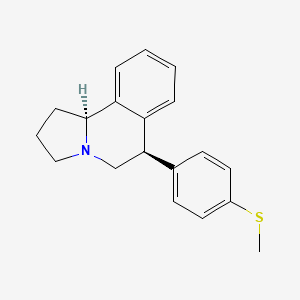

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Medically Relevant Targets: The pyrroloisoquinoline scaffold is present in several natural products with diverse biological activities []. Research efforts might investigate if this specific molecule interacts with any medically relevant targets, such as enzymes or receptors, that could be beneficial for drug discovery.

- Ligand Design: The molecule's structure could be suitable for ligand design purposes. By attaching functional groups to specific positions, researchers might tailor the molecule to bind to a desired target molecule with high affinity and specificity.

Pyrrolo(2,1-a)isoquinoline, specifically 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-, is a complex organic compound characterized by its unique bicyclic structure. This compound features a pyrrolo ring fused to an isoquinoline moiety, which is significant in various biological and chemical applications. The methylthio group at the para position of the phenyl ring enhances its chemical reactivity and biological interactions.

The reactivity of pyrrolo(2,1-a)isoquinoline derivatives can be illustrated through several chemical transformations:

- Cycloaddition Reactions: These compounds can undergo cycloaddition reactions with various electrophiles. For instance, tungsten-catalyzed [3+2] cycloaddition reactions have been reported, allowing for the formation of complex derivatives under mild conditions .

- Nitration: Pyrrolo(2,1-a)isoquinolines can be nitrated using sodium nitrite in HFIP (1-Hexafluoroisopropanol) at room temperature, yielding nitro derivatives that can further participate in various reactions .

- Multicomponent Reactions: One-pot three-component reactions involving isoquinoline and other reactants have been successfully employed to synthesize these compounds efficiently .

Pyrrolo(2,1-a)isoquinoline derivatives exhibit a range of biological activities:

- Antitumor Properties: Some derivatives have shown promising antitumor activity in various cancer cell lines.

- Antimicrobial Activity: These compounds also display significant antimicrobial properties against a variety of pathogens.

- Neuroprotective Effects: Certain studies suggest that pyrrolo(2,1-a)isoquinolines may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

The synthesis of pyrrolo(2,1-a)isoquinoline can be achieved through several methodologies:

- Tandem Reactions: Utilizing vinylselenonium salts and 2-bromoethanones in tandem reactions with isoquinoline has been reported as an efficient synthesis route .

- Multicomponent Reactions: One-pot reactions starting from isoquinoline and various electrophiles have been extensively studied for their efficiency and yield .

- Photochemical Methods: Recent advancements include photo-induced cascade reactions that utilize light to drive the synthesis of these compounds .

Pyrrolo(2,1-a)isoquinolines find applications in several fields:

- Pharmaceuticals: Due to their biological activities, they are explored as potential drug candidates for cancer and infectious diseases.

- Organic Synthesis: These compounds are used as intermediates in the synthesis of more complex organic molecules.

- Photocatalysis: Their unique structural properties make them suitable for use as organophotocatalysts in various

Studies on the interactions of pyrrolo(2,1-a)isoquinolines with biological targets reveal:

- Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes involved in disease pathways.

- Receptor Binding: Research indicates that these compounds can bind to various receptors in the central nervous system, impacting neurotransmitter systems.

Pyrrolo(2,1-a)isoquinoline shares structural similarities with several other compounds but stands out due to its unique methylthio substitution and biological activity profile. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrido(2,1-a)isoquinoline | Fused pyridine ring | Exhibits different electronic properties |

| Benzazepine | Contains a benzene ring fused with a seven-membered ring | Known for its psychoactive effects |

| Indole derivatives | Fused indole structure | Often used in pharmaceuticals |

Pyrrolo(2,1-a)isoquinoline's distinct methylthio group enhances its reactivity and potential therapeutic applications compared to these similar compounds.

Density Functional Theory Analysis of Stereoelectronic Properties

Density Functional Theory calculations have been extensively employed to investigate the stereoelectronic properties of pyrrolo[2,1-a]isoquinoline derivatives, providing crucial insights into their electronic structure and photophysical behavior [1]. The computational framework primarily utilizes Time-Dependent Density Functional Theory calculations at the B3LYP/6-31G(d) level of theory, which has proven effective for characterizing the electronic transitions and molecular orbital properties of these heterocyclic systems [1].

The stereoelectronic analysis reveals that pyrrolo[2,1-a]isoquinoline compounds exhibit distinct charge transfer characteristics depending on the substitution pattern. For meta-substituted derivatives, the highest occupied molecular orbital is localized on the pyrrole moiety, while the lowest unoccupied molecular orbital is concentrated on the electron-withdrawing substituent, such as the benzoate group [1]. This spatial separation of frontier orbitals results in characteristic charge transfer transitions, as evidenced by the absorption at 344 nanometers with a small oscillator strength of 0.029 for meta-adducts [1].

The computational studies demonstrate that the position of electron-withdrawing groups significantly influences the electronic properties of the pyrrolo[2,1-a]isoquinoline scaffold. Para-substituted compounds display HOMO to LUMO transitions at 327 nanometers with substantially larger oscillator strengths of 0.47, indicating greater orbital overlap compared to their meta-substituted counterparts [1]. This difference in oscillator strength directly correlates with the extent of molecular orbital overlapping, providing a quantitative measure of the electronic coupling within the molecule [1].

Stereoelectronic property calculations have identified the crucial role of intramolecular charge transfer states in determining the photophysical behavior of these compounds. The charge transfer character is confirmed through solvatochromic effects, where fluorescence emission maxima exhibit significant red shifts with increasing solvent polarity [1]. This behavior is particularly pronounced in meta-substituted derivatives, which show more substantial solvatochromic responses compared to para-substituted analogs [1].

The DFT analysis extends to the prediction of excitation energies, where computational results show excellent agreement with experimental observations. For instance, PIq-1 derivatives exhibit excitation energies of 2.90 electronvolts for the first singlet state, while PIq-2 compounds display higher excitation energies of 3.19 electronvolts [1]. These computational predictions have proven invaluable for understanding the structure-property relationships and guiding the rational design of new derivatives with desired photophysical characteristics [1].

Structural optimization studies using DFT methods reveal that pyrrolo[2,1-a]isoquinoline compounds maintain essentially planar geometries in their ground states, despite the presence of bulky substituents [1]. This planarity is crucial for maintaining effective π-conjugation throughout the molecular framework and contributes to the observed photophysical properties [1]. The computational analysis of bond lengths, angles, and dihedral angles provides detailed structural information that correlates with experimental X-ray crystallographic data [2].

Molecular Dynamics Simulations of Serotonin Transporter Binding

Molecular dynamics simulations have provided unprecedented insights into the binding interactions between hexahydropyrrolo[2,1-a]isoquinoline derivatives, particularly the McN5652 compound, and the human serotonin transporter [3] [4]. These computational studies employ multi-nanosecond simulations to investigate the dynamic behavior of ligand-protein complexes and elucidate the molecular mechanisms underlying serotonin transporter inhibition [3].

The serotonin transporter homology model, constructed based on the prokaryotic leucine transporter structure, serves as the foundation for molecular dynamics investigations [3]. Comprehensive simulations of SERT-McN5652 complexes, extending over 20 nanoseconds, have revealed specific binding patterns and conformational changes that occur upon ligand association [3]. These studies demonstrate that McN5652 binding induces significant structural modifications in the cytoplasmic regions of transmembrane helices, particularly affecting the substrate translocation pathway [3].

Extended molecular dynamics simulations, some reaching 49 nanoseconds for critical binding modes, have identified two distinct binding orientations for serotonin and related substrates within the transporter binding site [3]. The SERT-5-HT complex simulations reveal that substrate binding in the preferred orientation (mode B) triggers the formation of an elongated binding pocket that extends toward the cytoplasm [3]. This conformational change represents a crucial step in the substrate translocation mechanism and highlights the dynamic nature of transporter function [3].

The molecular dynamics studies have elucidated the critical role of transmembrane helices 6 and 8 in the serotonin transport process [3]. Simulations demonstrate that these helical regions undergo coordinated movements during substrate binding and translocation, with ionic interactions between specific amino acid residues serving as regulatory switches [3]. The formation and breakage of hydrogen bonds between tyrosine 95 in transmembrane helix 1 and glycine 338 in transmembrane helix 6 appear to initiate the conformational changes necessary for substrate transport [3].

Conformational change analysis through molecular dynamics simulations has revealed the importance of intracellular loop 1 in modulating transporter function [3]. The simulations show that ionic interactions between glutamic acid 508 in transmembrane helix 10 and arginine 152 in intracellular loop 1 contribute to the conformational changes that facilitate substrate translocation [3]. These findings provide molecular-level insights into the allosteric mechanisms that regulate serotonin transporter activity [3].

Kinetic parameter calculations derived from molecular dynamics trajectories have quantified the binding kinetics and residence times of different ligands within the serotonin transporter binding site [4]. The impulse response function analysis of McN5652 binding reveals high tracer extraction followed by slow release, characterized by monoexponential decay kinetics [4]. These computational predictions correlate well with experimental positron emission tomography measurements, validating the accuracy of the molecular dynamics approach [4].

The molecular dynamics simulations have also investigated the effects of membrane composition on serotonin transporter structure and function [5]. Studies incorporating cholesterol-enriched membrane models demonstrate that specific lipid-protein interactions modulate transporter conformation and binding affinity [5]. These simulations identify putative cholesterol binding sites on transmembrane helices 4 and 10, providing insights into the role of membrane environment in regulating transporter activity [5].

Quantitative Structure-Activity Relationship Studies on Uptake Inhibition Selectivity (5-Hydroxytryptamine versus Norepinephrine/Dopamine)

Quantitative Structure-Activity Relationship studies have emerged as powerful tools for predicting and understanding the selectivity of pyrrolo[2,1-a]isoquinoline derivatives toward different monoamine transporters [6]. These computational models utilize extensive datasets encompassing serotonin transporter, norepinephrine transporter, and dopamine transporter inhibition data to establish predictive relationships between molecular structure and biological activity [6].

Machine learning-based Quantitative Structure-Activity Relationship models have been developed using databases containing 1879 to 2952 unique compounds for serotonin transporter studies and comparable datasets for norepinephrine transporter analysis [6]. These models employ two-dimensional Mordred descriptors as molecular representations, capturing essential structural features that correlate with transporter selectivity [6]. The automated machine learning approach, utilizing ensemble methods incorporating extreme gradient boosting, light gradient boosting machine, and neural network algorithms, achieves impressive predictive performance with R² values ranging from 0.640 to 0.828 for different transporter targets [6].

The Quantitative Structure-Activity Relationship analysis reveals distinct molecular features that determine selectivity between serotonin and norepinephrine transporters [6]. For serotonin transporter inhibition, models achieve root mean square errors of 0.540 for affinity predictions and 0.645 for inhibition potency, demonstrating robust predictive capabilities [6]. Shapley additive explanations analysis identifies key molecular descriptors that influence transporter selectivity, providing mechanistic insights into the structural requirements for selective inhibition [6].

Structure-activity relationship studies have established that hexahydropyrrolo[2,1-a]isoquinoline derivatives exhibit preferential binding to serotonin transporters over norepinephrine and dopamine transporters [7]. Four-dimensional Quantitative Structure-Activity Relationship models incorporating conformational flexibility reveal critical pharmacophore features responsible for this selectivity [7]. The analysis identifies specific molecular regions that enhance serotonin transporter affinity while reducing interactions with other monoamine transporters [7].

Molecular docking studies complement Quantitative Structure-Activity Relationship analyses by providing detailed binding mode predictions for pyrrolo[2,1-a]isoquinoline derivatives within different transporter binding sites [7]. These computational investigations reveal that selective serotonin transporter inhibitors adopt distinct binding orientations compared to compounds that interact with multiple transporters [7]. The binding affinity assessment demonstrates that the methylthio-substituted phenyl group in the target compound contributes significantly to serotonin transporter selectivity [7].

The Quantitative Structure-Activity Relationship studies extend to investigating the selectivity between serotonin transport inhibition and dopamine uptake modulation [8]. Computational models demonstrate that serotonin transporters can transport dopamine through a mechanistically distinct process, with different kinetic parameters and inhibitor sensitivities compared to native serotonin transport [8]. This cross-transporter activity has important implications for understanding the pharmacology of pyrrolo[2,1-a]isoquinoline-based compounds [8].

Pharmacophore identification through Quantitative Structure-Activity Relationship modeling has established the essential structural features required for selective serotonin transporter inhibition [6]. The analysis reveals that optimal selectivity requires a balance between lipophilic and polar functional groups, with specific spatial arrangements that complement the serotonin transporter binding site [6]. These findings guide the design of new derivatives with enhanced selectivity profiles and reduced off-target effects [6].